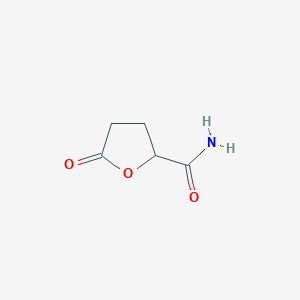
5-Oxooxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxooxolane-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H7NO3 It is characterized by a five-membered oxolane ring with a ketone group at the 5-position and a carboxamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxooxolane-2-carboxamide typically involves the cyclization of N-propargylamides. A common method includes the use of (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily under these conditions, leading to the formation of oxazolines and oxazoles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Oxooxolane-2-carboxamide undergoes various chemical reactions, including:
Amidation: Formation of amide bonds with carboxylic acids.
Oxidation and Reduction: The ketone group can be reduced to a hydroxyl group, and the carboxamide group can undergo hydrolysis to form carboxylic acids and amines.
Substitution Reactions: The oxolane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Amidation: Catalysts such as EDC HCl/HOBt in DMF/CH2Cl2 are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Amidation: Formation of substituted carboxamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols and amines.
Applications De Recherche Scientifique
5-Oxooxolane-2-carboxamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Oxooxolane-2-carboxamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of succinate dehydrogenase, interfering with the tricarboxylic acid cycle and leading to the death of pathogenic organisms .
Comparaison Avec Des Composés Similaires
2,5-Diphenyl-1,3-oxazoline: Similar in structure but with phenyl groups at the 2 and 5 positions.
Indole-2-carboxamide Derivatives: Share the carboxamide functional group but differ in the core structure.
Uniqueness: 5-Oxooxolane-2-carboxamide is unique due to its oxolane ring structure combined with a ketone and carboxamide group. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C5H7NO3 |
|---|---|
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C5H7NO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2,(H2,6,8) |
Clé InChI |
AOFIVJOZERJBKG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


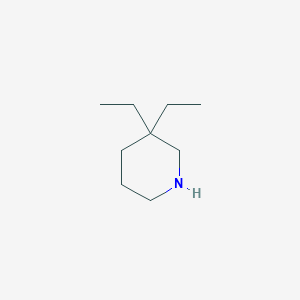
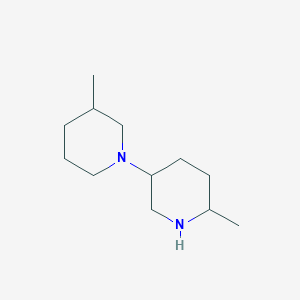

![2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13186744.png)
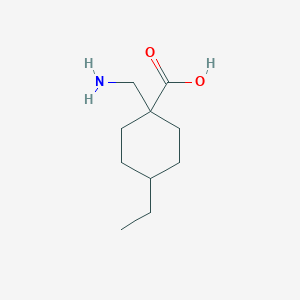
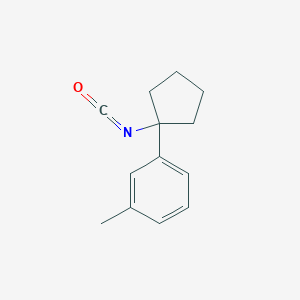
![Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186766.png)
![tert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate](/img/structure/B13186772.png)
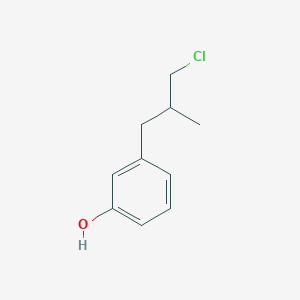

![2-{2-Ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13186789.png)
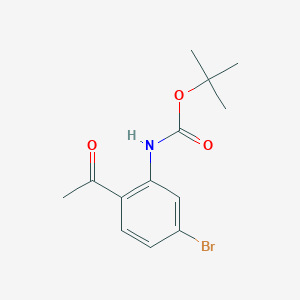

![(2S)-2-amino-3,3-dimethyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B13186813.png)
